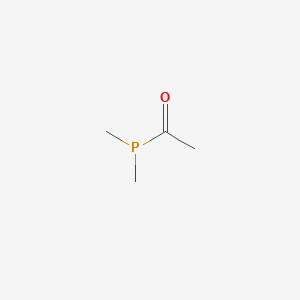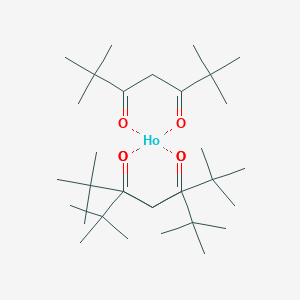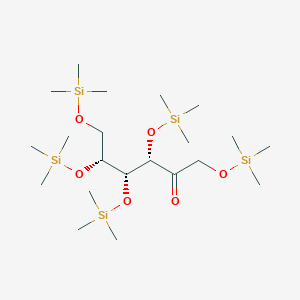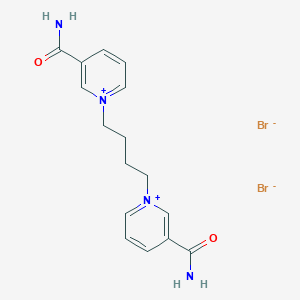
Acetyldimethylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyldimethylphosphine (ADMP) is a phosphine derivative that has gained attention in the scientific research community due to its unique chemical properties and potential applications in various fields. ADMP is a colorless, stable, and highly reactive compound that has been synthesized using different methods. In
Mécanisme D'action
The mechanism of action of Acetyldimethylphosphine is not fully understood, but it is believed to act as a nucleophile in chemical reactions. Acetyldimethylphosphine can react with electrophiles such as carbonyl compounds and halides to form new compounds. Acetyldimethylphosphine can also reduce organic compounds by donating a pair of electrons to the substrate.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Acetyldimethylphosphine. However, it has been reported that Acetyldimethylphosphine can inhibit the growth of some cancer cells by inducing apoptosis. Acetyldimethylphosphine has also been shown to have neuroprotective effects in vitro, which suggests that it may have potential therapeutic applications in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acetyldimethylphosphine in lab experiments is its high reactivity, which allows for efficient chemical reactions. Acetyldimethylphosphine is also stable and can be easily handled and stored. However, Acetyldimethylphosphine is highly toxic and requires careful handling and disposal. The synthesis of Acetyldimethylphosphine can also be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on Acetyldimethylphosphine, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its chemical properties and reactivity. Acetyldimethylphosphine may also have applications in the development of new materials and catalysts. Further research is needed to fully understand the potential applications of Acetyldimethylphosphine in various fields.
Méthodes De Synthèse
Acetyldimethylphosphine can be synthesized using different methods, including the reaction of dimethylphosphine with acetyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of dimethylphosphine with acetic anhydride in the presence of a catalyst such as triethylamine. The yield and purity of Acetyldimethylphosphine depend on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
Acetyldimethylphosphine has been used in various scientific research applications, including as a ligand in organometallic chemistry, a reducing agent in organic synthesis, a catalyst in polymerization reactions, and as a precursor for the synthesis of phosphine oxide derivatives. Acetyldimethylphosphine has also been used as a probe in nuclear magnetic resonance (NMR) spectroscopy studies to investigate the coordination chemistry of transition metal complexes.
Propriétés
Numéro CAS |
18983-86-3 |
|---|---|
Nom du produit |
Acetyldimethylphosphine |
Formule moléculaire |
C4H9OP |
Poids moléculaire |
104.09 g/mol |
Nom IUPAC |
1-dimethylphosphanylethanone |
InChI |
InChI=1S/C4H9OP/c1-4(5)6(2)3/h1-3H3 |
Clé InChI |
PQNWHMSNSSJWHM-UHFFFAOYSA-N |
SMILES |
CC(=O)P(C)C |
SMILES canonique |
CC(=O)P(C)C |
Synonymes |
Acetyldimethylphosphine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
